

# Reproducibility of Published AZD5153 Findings: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings for **AZD5153**, a potent bivalent bromodomain and extra-terminal (BET) inhibitor, with alternative BET inhibitors and relevant combination therapies. The information is compiled from key preclinical and clinical studies to assist researchers in evaluating the reproducibility and therapeutic potential of **AZD5153**.

#### **Abstract**

AZD5153 is an orally bioavailable, selective inhibitor of the BET family of proteins, primarily targeting BRD4.[1] By binding to the two bromodomains of BRD4, AZD5153 disrupts the interaction between BRD4 and acetylated histones, leading to the downregulation of key oncogenes, most notably MYC.[1] Preclinical studies have demonstrated its enhanced potency over first-generation, monovalent BET inhibitors like JQ1 in various cancer models, including hematologic malignancies and solid tumors.[1][2] A first-in-human Phase I clinical trial (NCT03205176) has evaluated its safety, tolerability, and preliminary efficacy, both as a monotherapy and in combination with the PARP inhibitor olaparib.[3] This guide summarizes the key quantitative data, experimental protocols, and signaling pathways associated with AZD5153 research.

### **Data Presentation**





Table 1: In Vitro Activity of AZD5153 and JQ1 in

**Hematologic Malignancy Cell Lines** 

Cell Line	Cancer Type	AZD5153 GI50 (nM)	JQ1 IC50 (μM)	Reference
MV-4-11	Acute Myeloid Leukemia	< 25	~0.5	[4]
MOLM-13	Acute Myeloid Leukemia	< 25	Not Reported	[4]
MM.1S	Multiple Myeloma	< 25	Not Reported	[4]
U266B1	Multiple Myeloma	< 25	Not Reported	[4]
OCI-LY19	Diffuse Large B- cell Lymphoma	< 25	Not Reported	[4]

GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) values represent the concentration of the drug that causes a 50% reduction in cell viability.

Table 2: In Vitro Activity of AZD5153 in Hepatocellular

Carcinoma (HCC) Cell Lines

Cell Line	AZD5153 IC50 (μM)	Reference
Huh7	~5	[2]
PLC/PRF/5	~25	[2]
HepG2	~10	[2]
SNU-449	~15	[2]
SNU-387	~12	[2]
Нер3В	~18	[2]
HCCLM3	~8	[2]



Table 3: Overview of In Vivo Xenograft Studies with

**AZD5153** 

Cancer Type	Xenograft Model	AZD5153 Dosing	Outcome	Reference
Acute Myeloid Leukemia	MV-4-11	5 mg/kg, oral, daily	Tumor stasis/regression	[4]
Multiple Myeloma	MM.1S	5 mg/kg, oral, daily	Tumor stasis/regression	[4]
Diffuse Large B- cell Lymphoma	OCI-Ly18	5 mg/kg, oral, daily	Tumor stasis/regression	[4]
Hepatocellular Carcinoma	HCCLM3 (subcutaneous)	Not specified	Inhibition of tumor growth	[2]
Diffuse Midline Glioma	SF8628 PDX	50 mg/kg	Potent growth inhibition	[5]

Table 4: Key Findings from the Phase I Clinical Trial of AZD5153 (NCT03205176)



Parameter	Monotherapy	Combination with Olaparib	Reference
Recommended Phase II Dose (RP2D)	30 mg once daily or 15 mg twice daily	10 mg once daily (intermittent schedule)	[3]
Common Treatment- Emergent Adverse Events (TEAEs)	Fatigue (38.2%), thrombocytopenia (32.4%), diarrhea (32.4%)	Nausea (66.7%), fatigue (53.3%)	[3]
Most Common Grade ≥3 TEAEs	Thrombocytopenia (14.7%), anemia (8.8%)	Thrombocytopenia (26.7%)	[3]
Preliminary Efficacy	Strong evidence of peripheral target engagement	One partial response in metastatic pancreatic cancer	[3]

# Experimental Protocols Cell Viability Assay (Based on Rhyasen et al., 2016 and Choi et al., 2021)

- Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a serial dilution of AZD5153, JQ1, or vehicle control (DMSO) for 72 hours.
- Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. GI50/IC50 values are calculated using non-linear regression analysis.



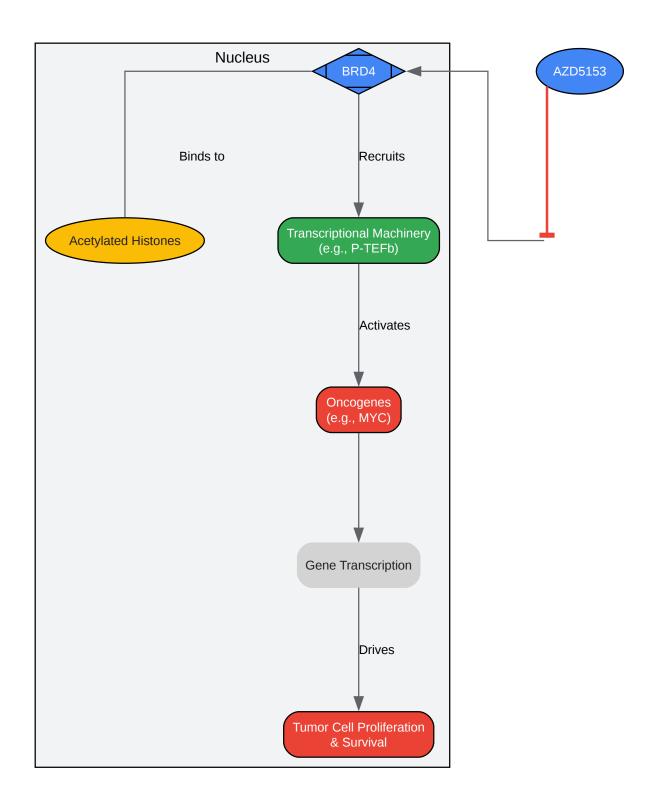
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# In Vivo Xenograft Studies (General Protocol based on Rhyasen et al., 2016)

- Cell Implantation: Human cancer cell lines (e.g., MV-4-11 for AML) are subcutaneously injected into immunocompromised mice (e.g., NSG mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size (typically 100-200 mm<sup>3</sup>).
- Treatment Administration: Mice are randomized into treatment and control groups. AZD5153
  is administered orally, typically once daily, at specified doses. The vehicle control group
  receives the formulation without the active drug.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

## **Mandatory Visualization**

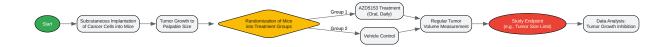




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Caption: Mechanism of action of **AZD5153** in inhibiting BRD4-mediated oncogene transcription.



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Caption: General experimental workflow for in vivo xenograft studies of AZD5153.

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